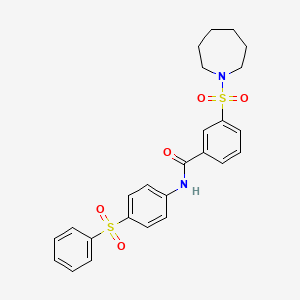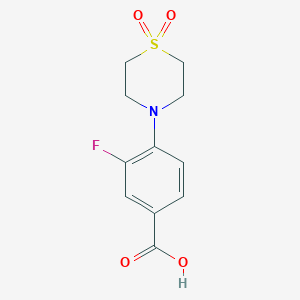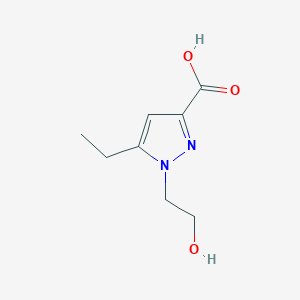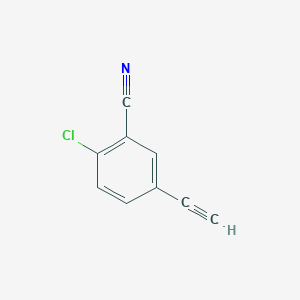
3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase, which has been found to play a critical role in many physiological processes. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
A study by Zhang, Cai, Hong, and Kwon (2019) demonstrates the phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehyes and ynones, facilitating the construction of benzo[b]azepin-3-ones. This method highlights a novel approach for synthesizing complex structures, potentially related to 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide derivatives, under mild conditions (Zhang et al., 2019). Additionally, the work of Deng, Dong, Liu, Li, Li, Sun, and Zeng (2017) on the decomposition of benzenesulfonyl azide provides insight into chemical processes that could be relevant for manipulating sulfonyl azide groups in the context of synthesizing related compounds (Deng et al., 2017).
Anticancer Applications
Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, and Yoo (2019) synthesized and evaluated the anticancer activity of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, demonstrating significant cytotoxic activity against various cancer cell lines. This study points to the potential therapeutic applications of complex sulfonamide compounds in cancer treatment, hinting at the broader relevance of 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide in medicinal chemistry (Ravichandiran et al., 2019).
Antibacterial Activity
The synthesis and antibacterial evaluation of novel azetidinones by Prajapati and Thakur (2014) explore the creation of sulfonamide derivatives with significant antimicrobial properties. Although this study does not directly involve 3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide, it underscores the importance of sulfonamide compounds in developing new antibiotics, suggesting possible antibacterial applications for similar compounds (Prajapati & Thakur, 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound “3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide” is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, where it catalyzes the third step in the beta-oxidation cycle.
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function or activity
Biochemical Pathways
The compound is likely to affect the beta-oxidation pathway given its target . This pathway is responsible for the breakdown of fatty acids, producing energy for the cell. Any alteration in this pathway could have significant downstream effects, potentially impacting energy production and lipid metabolism.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 . By potentially altering the function of this enzyme, the compound could impact fatty acid metabolism and energy production within the cell.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[4-(benzenesulfonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c28-25(20-9-8-12-24(19-20)34(31,32)27-17-6-1-2-7-18-27)26-21-13-15-23(16-14-21)33(29,30)22-10-4-3-5-11-22/h3-5,8-16,19H,1-2,6-7,17-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGADYHLRQPGTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(4-(phenylsulfonyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2913424.png)

![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913432.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2913433.png)


![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2913439.png)
![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)


